molecular formula C23H22N4O2 B2487959 4-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile CAS No. 1705551-53-6

4-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2487959
CAS No.: 1705551-53-6
M. Wt: 386.455
InChI Key: ODOPAOQPYJEVSI-UHFFFAOYSA-N
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Description

4-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Antibacterial Study : Compounds similar to 4-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile have been synthesized and analyzed for their antibacterial properties. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been created, with their structures elucidated through NMR, IR, and mass spectral data. These compounds exhibited moderate to talented antibacterial activity (Khalid et al., 2016).

  • Spectral Analysis and Biological Evaluation : Similar compounds have undergone spectral analysis and biological evaluation, particularly for their activity against butyrylcholinesterase (BChE) enzyme. Molecular docking studies were performed to understand their binding affinity in the active sites of human BChE protein (Khalid et al., 2016).

Chemical Synthesis Processes

  • Stereospecific Scale-Up Synthesis : There has been research on the stereospecific scale-up synthesis of compounds containing isoxazole and 1,2,4-oxadiazole rings. This includes optimizing regioselective epoxide ring-opening reactions and improvements in 1,2,4-oxadiazole formation, hydrolysis, and crystallization for compounds like BMS-960 (Hou et al., 2017).

  • 1,3-Dipolar Cycloaddition Reactions : The carbon–nitrogen triple bond of aryl thiocyanates and selenocyanates has been utilized in 1,3-dipolar cycloadditions to yield various oxadiazoles. Secondary amines like piperidine have shown divergent pathways in these reactions, leading to different oxadiazole derivatives (Greig et al., 1987).

Anticancer Research

  • Anticancer Evaluation : 1,2,4- and 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer activity. These include compounds derived from benzonitrile, which were tested against cancer cell lines, indicating significant cytotoxic effects and potential as anticancer agents (Caneschi et al., 2019).

Properties

IUPAC Name

4-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-16-5-2-3-7-20(16)22-25-21(29-26-22)13-18-6-4-12-27(15-18)23(28)19-10-8-17(14-24)9-11-19/h2-3,5,7-11,18H,4,6,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOPAOQPYJEVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.